2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[3,4-d]pyrimidine core, which is then further functionalized to introduce the morpholino and pyridazinone groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(2-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, compounds with similar structures have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a key role in cell proliferation and survival . By binding to these receptors, the compound can block their signaling pathways, leading to reduced cell growth and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity against various cancer cell lines.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and have potential therapeutic applications in inflammatory and neurodegenerative diseases.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and are being investigated for their potential in cancer treatment.
Uniqueness
2-(2-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Biological Activity
The compound 2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a pyrrolo[3,4-d]pyrimidine core, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂ |
Molecular Weight | 342.36 g/mol |
CAS Number | 2034254-55-0 |
The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity . For instance, studies have shown that similar compounds can inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.
In a comparative study, the compound was tested against several cancer cell lines, demonstrating IC50 values that suggest potent cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells.
Anti-inflammatory Effects
The compound also exhibits promising anti-inflammatory activity . It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that it has a higher affinity for COX-2 compared to COX-1, indicating a potential for lower side effects typically associated with non-selective COX inhibitors like traditional NSAIDs .
Case Studies and Research Findings
-
In Vitro Studies :
- A study involving the synthesis and evaluation of pyrrolo[3,4-d]pyrimidine derivatives showed that modifications in the structure led to enhanced anti-inflammatory properties. The most potent derivative exhibited an IC50 value of 0.011 μM against COX-2, significantly outperforming standard drugs like Rofecoxib .
- Molecular Docking Studies :
-
Cytotoxicity Assessments :
- Cytotoxicity tests on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
2-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c23-14-2-1-3-18-22(14)11-15(24)21-9-12-8-17-16(19-13(12)10-21)20-4-6-25-7-5-20/h1-3,8H,4-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAJCLFNWBDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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